molecular formula C12H11ClN2O2 B1477798 3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile CAS No. 2098081-52-6

3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile

Cat. No.: B1477798
CAS No.: 2098081-52-6
M. Wt: 250.68 g/mol
InChI Key: ASIDQWUJEXYMRY-UHFFFAOYSA-N
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Description

3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C12H11ClN2O2 and its molecular weight is 250.68 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anticonvulsant and hypnotic effects , suggesting that they may interact with targets involved in neuronal signaling.

Mode of Action

It’s worth noting that similar compounds have been found to exhibit anticonvulsant activities in the maximal electroshock (mes) test

Biochemical Pathways

Given the observed anticonvulsant and hypnotic effects of similar compounds , it can be inferred that they may influence pathways involved in neuronal signaling and sleep regulation.

Result of Action

Similar compounds have been found to exhibit anticonvulsant activities in the mes test and to increase pentobarbital-induced sleep . These observations suggest that the compound may have a suppressive effect on neuronal excitability and promote sleep.

Biochemical Analysis

Biochemical Properties

3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions, particularly in the modulation of neuronal activity. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects on neuronal firing . Additionally, it may inhibit certain enzymes involved in neurotransmitter degradation, thereby prolonging the action of neurotransmitters in the synaptic cleft .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the expression of genes involved in neuroprotection and synaptic plasticity . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to GABA receptors, enhancing their inhibitory action on neurons . This binding interaction increases the influx of chloride ions into neurons, hyperpolarizing the cell membrane and reducing neuronal excitability . Additionally, this compound may inhibit enzymes such as monoamine oxidase, which are involved in the breakdown of neurotransmitters, thereby increasing their availability in the brain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that it maintains its neuroprotective effects and continues to modulate neuronal activity without significant loss of potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits anticonvulsant and neuroprotective effects without significant toxicity . At higher doses, it may cause adverse effects such as sedation, motor impairment, and potential neurotoxicity . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or undergo further biotransformation . The compound also interacts with cofactors such as nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD), which are essential for its metabolic processing .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, it may accumulate in specific tissues, such as the brain, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The subcellular distribution of the compound influences its interactions with biomolecules and its overall pharmacological effects .

Properties

IUPAC Name

3-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c13-10-1-2-11-9(7-10)8-15(5-6-17-11)12(16)3-4-14/h1-2,7H,3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIDQWUJEXYMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)CC#N)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile
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3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile
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3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile
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3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile
Reactant of Route 5
Reactant of Route 5
3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile
Reactant of Route 6
Reactant of Route 6
3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.